

Dauriporphine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Dauriporphine*

Cat. No.: *B1223170*

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CAS Number: 88142-60-3 Molecular Formula: $C_{20}H_{17}NO_5$

This technical guide provides an in-depth overview of **Dauriporphine**, an aporphine alkaloid with demonstrated therapeutic potential. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, biological activities, and mechanisms of action.

Core Data Summary

The following table summarizes the fundamental chemical and biological data for **Dauriporphine**.

Parameter	Value	Reference
CAS Number	88142-60-3	N/A
Molecular Formula	$C_{20}H_{17}NO_5$	N/A
Molecular Weight	351.35 g/mol	N/A
IC ₅₀ (A549 Lung Cancer Cells)	10.57 μ M	[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols employed in the study of

Dauriporphine's bioactivity.

Cell Viability Assay

To determine the cytotoxic effects of **Dauriporphine** on cancer cells, a cell viability assay is performed. The A549 lung adenocarcinoma cell line is a suitable model for this purpose.

- **Cell Culture:** A549 cells are cultured in an appropriate medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Treatment:** Cells are seeded in 96-well plates and, after adherence, treated with varying concentrations of **Dauriporphine** (e.g., 0, 5, 10, 15, and 20 µM) for a specified duration, typically 24 to 72 hours.^[1]
- **Quantification:** Cell viability is assessed using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured with a microplate reader, and the half-maximal inhibitory concentration (IC₅₀) is calculated.^[1]

Cell Migration Assay

The anti-metastatic potential of **Dauriporphine** can be evaluated using a cell migration assay.

- **Method:** The scratch assay or the Transwell migration assay are common methods. For a scratch assay, a confluent monolayer of A549 cells is "scratched" with a pipette tip to create a cell-free gap.
- **Treatment and Observation:** The cells are then treated with **Dauriporphine**. The rate of wound closure is monitored and imaged at different time points to assess the inhibition of cell migration.

Quantitative PCR (qPCR) for miRNA and Gene Expression

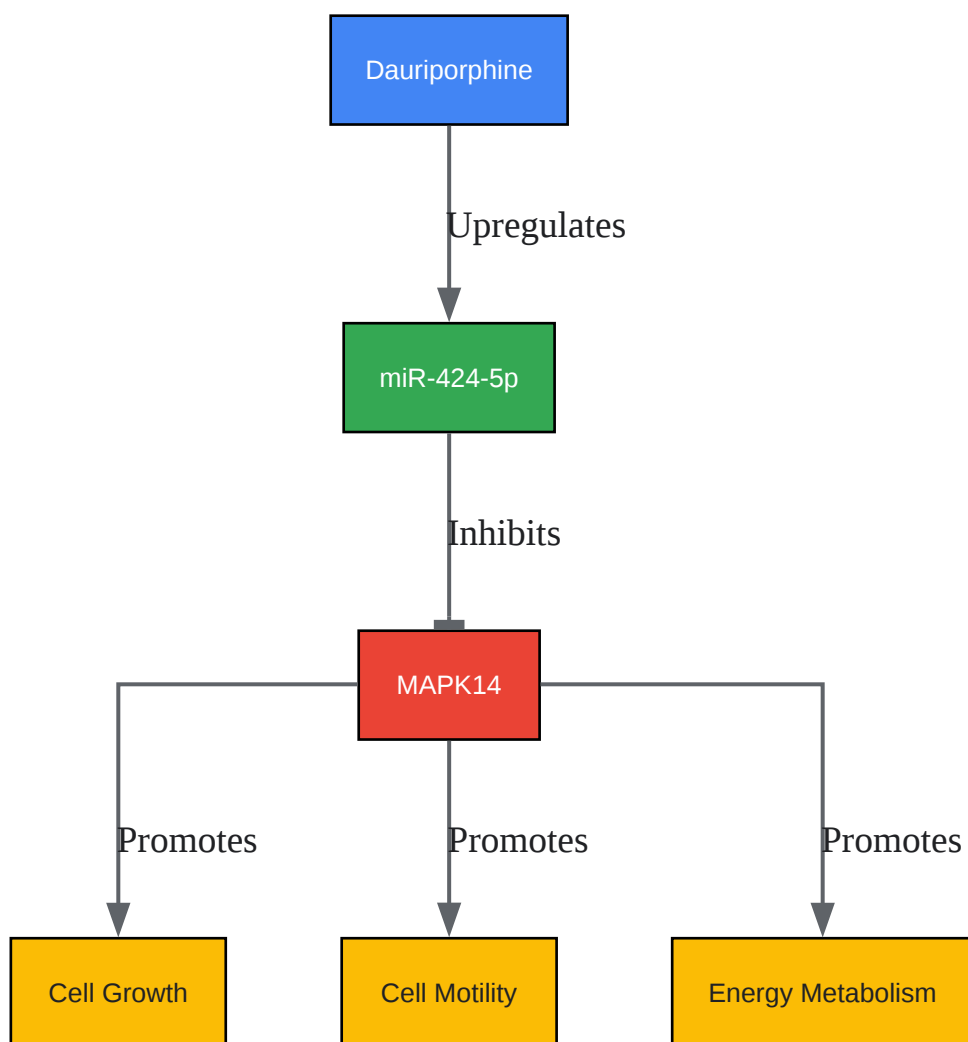
To investigate the molecular mechanism of **Dauriporphine**, qPCR can be used to measure the expression levels of specific microRNAs and genes.

- RNA Extraction: Total RNA is extracted from **Dauriporphine**-treated and control A549 cells using a suitable reagent like TRIzol.
- Reverse Transcription: The extracted RNA is reverse-transcribed into cDNA.
- qPCR: The expression of target genes, such as miR-424-5p and MAPK14, is quantified using a real-time PCR system with specific primers.^[1]

Signaling Pathway Analysis

Dauriporphine has been shown to exert its anti-cancer effects in lung adenocarcinoma by modulating the miR-424-5p/MAPK14 signaling axis.^[1]

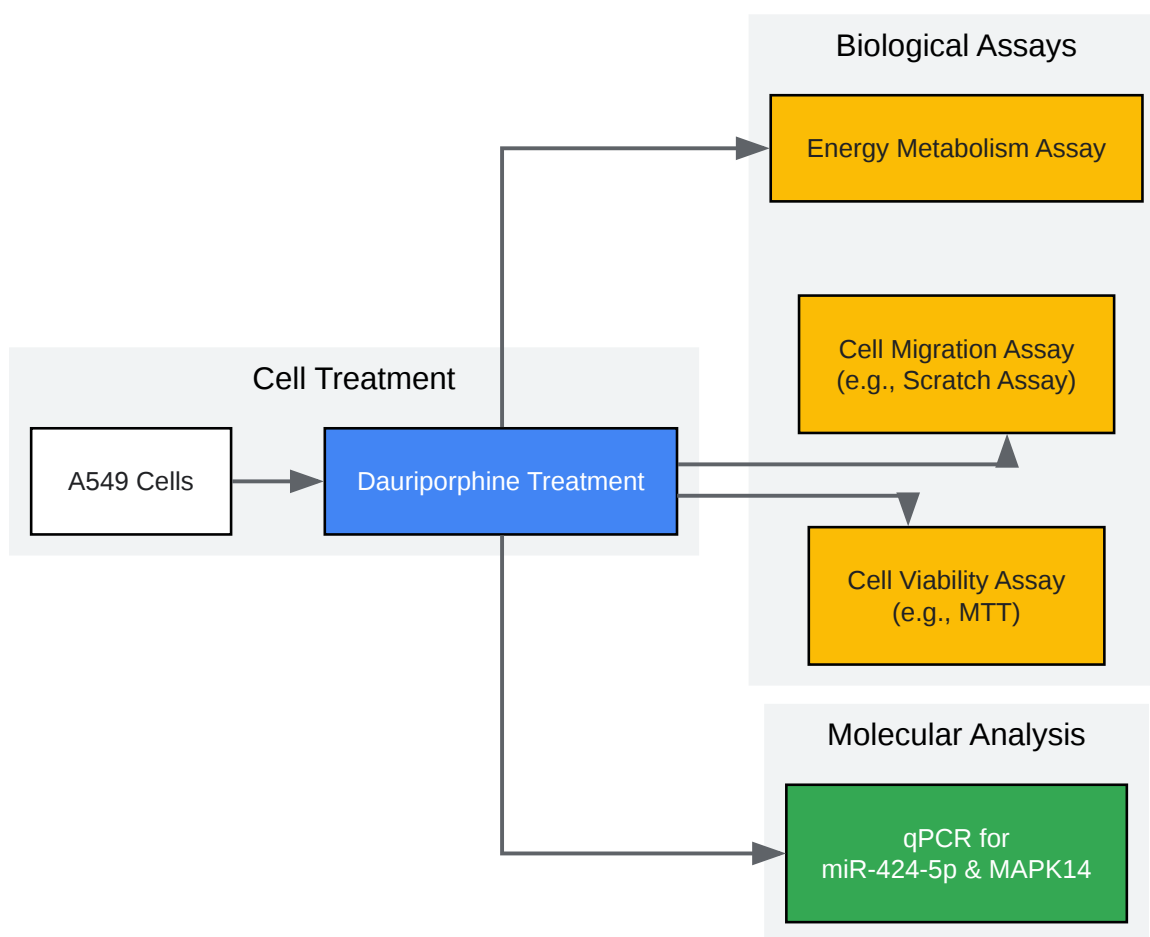
Dauriporphine's Anti-Tumor Signaling Pathway in A549 Cells



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Caption: **Dauriporphine** upregulates miR-424-5p, which in turn inhibits MAPK14, leading to the suppression of lung cancer cell growth, motility, and energy metabolism.

Experimental Workflow for Investigating Dauriporphine's Mechanism



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Caption: Workflow for assessing the biological effects and molecular mechanism of **Dauriporphine** on A549 lung cancer cells.

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References

- 1. Dauriporphine inhibited lung cancer cell viability, motility, and energy metabolism through the miR-424-5p/MAPK14 axis - PMC [pmc.ncbi.nlm.nih.gov]

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